

# Differentiating Hemoglobin Tianshui from Other Variants by High-Performance Liquid Chromatography (HPLC)

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## Compound of Interest

Compound Name: *hemoglobin Tianshui*

Cat. No.: *B1178653*

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## Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Hemoglobin Tianshui** (Hb Tianshui) is a rare, slow-moving beta-chain hemoglobin variant resulting from a Gln → Arg substitution at codon 39 of the  $\beta$ -globin gene (HBB: c.119A > G). Its identification is crucial for accurate diagnosis and genetic counseling. High-Performance Liquid Chromatography (HPLC) is a primary method for hemoglobin variant analysis. However, Hb Tianshui characteristically elutes within the same retention time window as Hemoglobin A2 (HbA2), potentially leading to a misdiagnosis of  $\beta$ -thalassemia or the presence of other variants like Hemoglobin E (HbE) or Hemoglobin Lepore. This document provides a detailed protocol and data for differentiating **Hemoglobin Tianshui** from other co-eluting hemoglobin variants using cation-exchange HPLC.

Hb Tianshui's clinical significance lies in its potential to be asymptomatic in the heterozygous state but can lead to more complex hematological conditions when co-inherited with other hemoglobinopathies. Therefore, its accurate differentiation is paramount.

## Principle of Differentiation by HPLC

Cation-exchange HPLC separates hemoglobin variants based on their net positive charge.[1] [2] A gradient of increasing ionic strength is used to elute the different hemoglobins from the cation-exchange column at characteristic retention times (RT).[1] While Hb Tianshui elutes in the HbA2 window (typically 3.3-3.9 minutes), careful examination of the chromatogram, including the peak shape, percentage of the variant, and the presence of any unique shoulder peaks, can aid in its presumptive identification.[1] Confirmation, however, often requires molecular methods.

## Data Presentation: Comparative Analysis of Hemoglobin Variants

The following table summarizes the key differentiating characteristics of **Hemoglobin Tianshui** and other common variants that may elute in or near the HbA2 window on cation-exchange HPLC systems, such as the Bio-Rad Variant II.

Hemoglobin Variant	Mutation	Typical Retention Time (min)	Typical Percentage (%)	Key Differentiating Features on HPLC Chromatogram
Hemoglobin Tianshui	$\beta 39(\text{C5})\text{Gln} \rightarrow \text{Arg}$	Elutes in HbA2 window	Falsely elevates HbA2 percentage	Characteristic pattern: a small peak at ~2.1 min and a smaller peak at the base of the prominent peak in the HbA2 window. <a href="#">[1]</a>
Hemoglobin A2 (HbA2)	Normal $\delta$ -chain	3.3 - 3.9	2.0 - 3.5	Normal, well-defined peak in the A2 window.
Hemoglobin E (HbE)	$\beta 26(\text{B8})\text{Glu} \rightarrow \text{Lys}$	Elutes in HbA2 window (e.g., ~3.73 min) <a href="#">[3]</a>	Heterozygous: 25 - 35	Co-elutes with HbA2, leading to a significantly elevated A2 peak. <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Hemoglobin Lepore	$\delta\beta$ fusion	Elutes in HbA2 window (e.g., ~3.5 min) <a href="#">[3]</a>	Heterozygous: 10 - 15	Elevates the HbA2 peak; often associated with microcytosis. <a href="#">[3]</a> <a href="#">[4]</a>
Hemoglobin D-Iran	$\beta 22(\text{B4})\text{Glu} \rightarrow \text{Gln}$	Elutes in HbA2 window (e.g., ~3.62 min) <a href="#">[3]</a>	Heterozygous: ~40	Co-elutes with HbA2, causing a significant increase in the A2 peak percentage. <a href="#">[3]</a> <a href="#">[4]</a>
Glycated HbS (HbS adducts)	-	Can elute in the HbA2 window	Variable	May cause a false elevation of

the HbA2 peak in  
individuals with  
Sickle Cell Trait.

[4]

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## Experimental Protocol: HPLC Analysis of Hemoglobin Variants

This protocol outlines the procedure for analyzing whole blood samples for the presence of hemoglobin variants using a cation-exchange HPLC system.

### 4.1. Materials and Reagents

- Cation-exchange HPLC system (e.g., Bio-Rad Variant II)
- Analytical cartridge specific for hemoglobin variant analysis
- Elution buffers and wash solutions provided by the HPLC manufacturer
- Calibrators and controls for hemoglobin A2, F, and common variants
- Whole blood samples collected in EDTA-containing tubes
- Hemolysing reagent
- Deionized water

### 4.2. Sample Preparation

- Ensure whole blood samples are well-mixed by gentle inversion.
- Prepare a hemolysate by mixing a small volume of whole blood with the hemolysing reagent according to the manufacturer's instructions. This lyses the red blood cells to release the hemoglobin.
- Vortex the mixture gently to ensure complete hemolysis.

- The hemolysate is now ready for injection into the HPLC system. Most modern systems have automated sample loading and hemolysis.

#### 4.3. HPLC System Operation

- **System Startup and Equilibration:** Power on the HPLC system and allow it to warm up as per the manufacturer's guidelines. Equilibrate the column with the starting mobile phase until a stable baseline is achieved.
- **Calibration:** Run the provided calibrators to establish the retention times and peak areas for known hemoglobin fractions.
- **Quality Control:** Analyze quality control materials with known normal and abnormal hemoglobin profiles to ensure the system is performing within specified limits.
- **Sample Analysis:** Load the prepared patient hemolysates into the autosampler. Initiate the analytical run using the appropriate program for hemoglobin variant analysis (e.g.,  $\beta$ -thalassemia short program). The system will automatically inject the sample, perform the chromatographic separation, and generate a chromatogram. Each sample analysis typically takes around 6-10 minutes.[5][6]

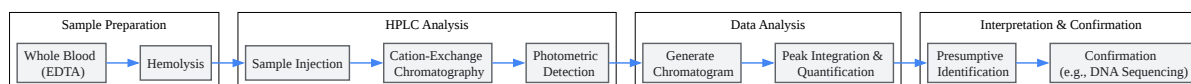
#### 4.4. Data Analysis and Interpretation

- **Examine the Chromatogram:** Carefully review the chromatogram for each sample.
- **Retention Time:** Identify the retention time of all significant peaks.
- **Peak Percentage:** Note the percentage of each hemoglobin fraction calculated by the system's software.
- **HbA2 Window Analysis:** Pay close attention to the HbA2 window (typically 3.3-3.9 minutes).
  - **Normal HbA2:** A single, well-defined peak with a percentage between 2.0% and 3.5%.
  - **Elevated HbA2 (>3.5%):** This could indicate  $\beta$ -thalassemia trait or the presence of a co-eluting variant such as HbE, Hb Lepore, or Hb Tianshui.
- **Identification of Hb Tianshui:**

- Look for a prominent peak within the HbA2 window.
- Crucially, search for the characteristic pattern associated with Hb Tianshui: a small, distinct peak at a retention time of approximately 2.1 minutes and a small shoulder or peak at the beginning of the main peak in the HbA2 window.[1]
- Comparison with Other Variants: If a variant is detected in the HbA2 window, compare its percentage and the overall chromatogram profile with the data presented in Table 1 to presumptively identify the variant.
- Confirmation: Any presumptive identification of **Hemoglobin Tianshui** or other rare variants should be confirmed by a secondary method, such as isoelectric focusing (IEF), capillary electrophoresis, or definitive molecular analysis (DNA sequencing).[1]

## Visualization of Workflows and Logic

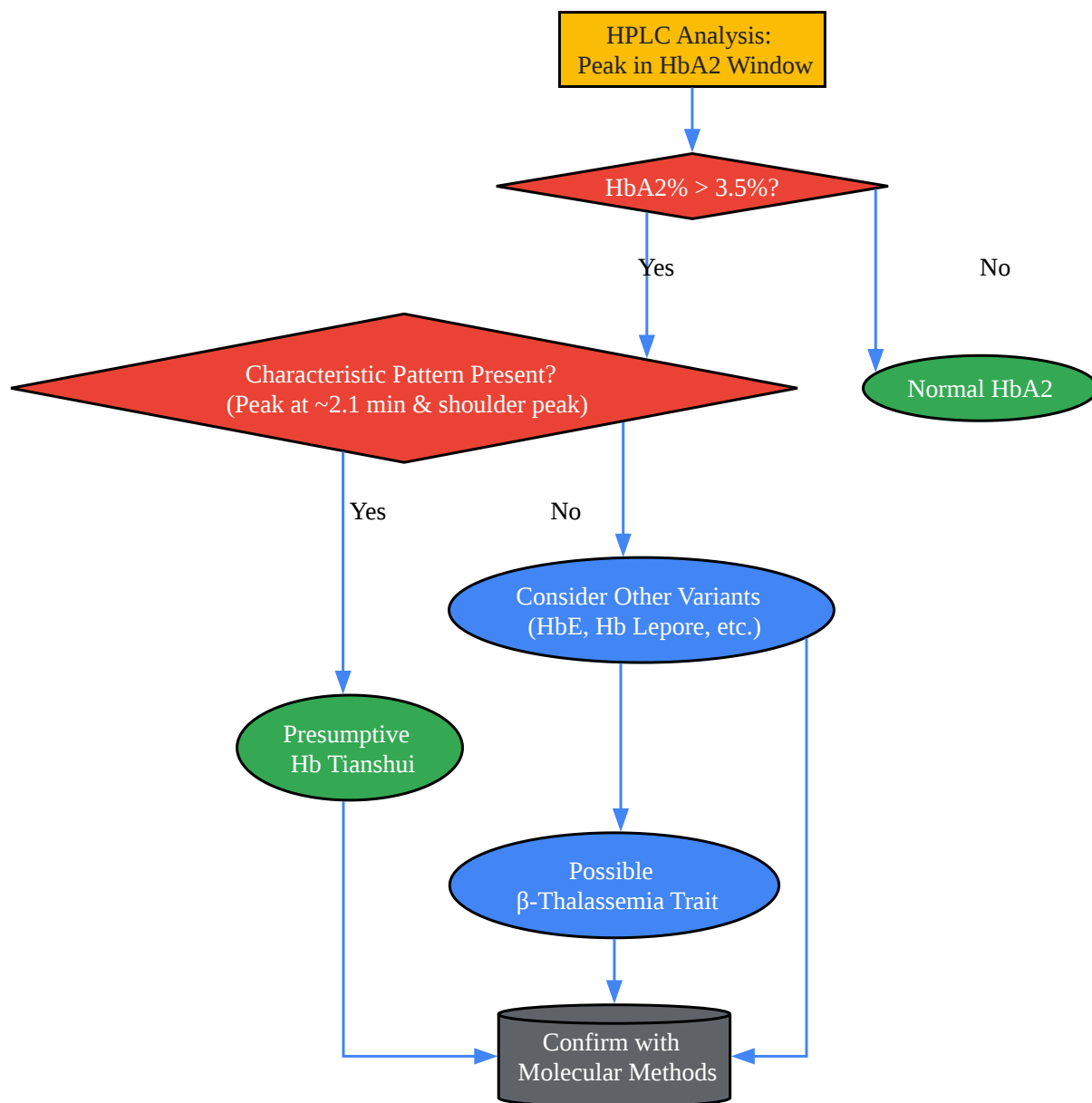
### 5.1. Experimental Workflow for HPLC Analysis



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Caption: Experimental workflow for hemoglobin variant analysis by HPLC.

### 5.2. Logical Diagram for Differentiating Hb Tianshui



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Caption: Decision logic for differentiating **Hemoglobin Tianshui**.

## Conclusion

The differentiation of **Hemoglobin Tianshui** from other hemoglobin variants that elute in the HbA2 window by HPLC is achievable through careful analysis of the entire chromatogram, not just the retention time and percentage of the main variant peak. The presence of a characteristic pattern, specifically a small peak at approximately 2.1 minutes and a shoulder peak at the base of the main HbA2 window peak, is a strong indicator of Hb Tianshui. While HPLC provides a robust screening and presumptive identification tool, definitive diagnosis of this rare variant necessitates confirmation by molecular methods. This protocol and the accompanying data provide a valuable resource for clinical and research laboratories in the accurate identification of **Hemoglobin Tianshui**.

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